molecular formula C21H22N4O3S B2727426 4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1209694-77-8

4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2727426
CAS RN: 1209694-77-8
M. Wt: 410.49
InChI Key: IYXWQWZKBPQTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications

Potential Succinate Dehydrogenase Inhibitors (SDHIs)

This compound has been synthesized as a potential succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, which is essential for cellular respiration in fungi. The compound showed good antifungal activity against Valsa mali and Sclerotinia sclerotiorum .

Antifungal Activity

The compound has been evaluated for its antifungal activity against several fungi, including Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola, and Botrytis cinerea . It showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .

High Energy Materials

Polynitropyrazoles, which include this compound, are considered as promising high energy materials . The introduction of nitro groups in pyrazoles can increase their energy content, making them suitable for use in explosives and propellants .

Building Blocks for Biologically Active Compounds

Nitropyrazoles have been used as building blocks for the synthesis of biologically active compounds . The diverse pharmacological effects of pyrazole-bearing compounds, including potent antileishmanial and antimalarial activities, make them valuable in drug discovery .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interactions with succinate dehydrogenase . These studies can provide insights into the compound’s mechanism of action and help in the design of more effective inhibitors .

Synthesis of Novel Derivatives

The compound can be used as a starting material for the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the scope of research involving this compound .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-24(2)29(27,28)17-13-11-15(12-14-17)21(26)22-20-18-9-6-10-19(18)23-25(20)16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXWQWZKBPQTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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